Fmoc-L-3-Aminomethylphe(Boc)

Vue d'ensemble

Description

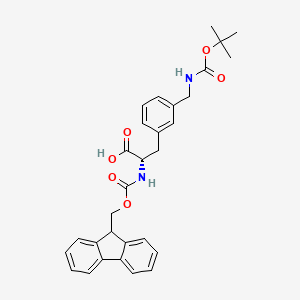

Fmoc-L-3-Aminomethylphe(Boc) is a derivative of phenylalanine, an amino acid, which is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, while the Boc group protects the side chain amine, allowing for selective deprotection and coupling reactions during peptide assembly .

Mécanisme D'action

Target of Action

Fmoc-L-3-Aminomethylphe(Boc) is primarily used as a protected amino acid derivative in the field of peptide synthesis . It serves as a versatile building block in the solid-phase peptide synthesis (SPPS) process . The primary targets of this compound are the amino groups in the peptide chain that are being synthesized .

Mode of Action

The compound Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-3-Aminomethylphe(Boc) is the peptide synthesis pathway . This compound plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group is removed by a base, usually piperidine, allowing the next amino acid to be added to the chain .

Pharmacokinetics

The compound’s properties such as its molecular weight (51659) and its solid physical form may influence its solubility and stability .

Result of Action

The result of the action of Fmoc-L-3-Aminomethylphe(Boc) is the successful synthesis of peptides with the correct sequence of amino acids . The Fmoc group protects the amino groups during synthesis, preventing unwanted side reactions and ensuring the correct structure of the final peptide .

Action Environment

The action of Fmoc-L-3-Aminomethylphe(Boc) is typically carried out in an inert atmosphere at room temperature . These conditions help to prevent unwanted reactions and ensure the stability of the compound . The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other reactive substances .

Analyse Biochimique

Biochemical Properties

Fmoc-L-3-Aminomethylphe(Boc) plays a crucial role in biochemical reactions, especially in peptide synthesis. The Fmoc group is designed to be removed under mild basic conditions, allowing for the sequential addition of amino acids without affecting the integrity of the peptide chain. Meanwhile, the Boc group can be cleaved under acidic conditions, offering a distinct, orthogonal deprotection strategy that facilitates the site-specific modification of peptides . This dual protection strategy is critical for the synthesis of complex peptides and proteins, enabling researchers to precisely control the assembly and modification of peptide chains for various research applications, including the study of protein-protein interactions, enzyme-substrate relationships, and the elucidation of biological pathways .

Cellular Effects

Fmoc-L-3-Aminomethylphe(Boc) influences various types of cells and cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the peptides and proteins involved in these processes .

Molecular Mechanism

The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . The Boc group is cleaved under acidic conditions, allowing for the site-specific modification of peptides . This dual protection strategy enables precise control over the peptide sequence and structure during the synthetic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-3-Aminomethylphe(Boc) can change over time. The stability and degradation of this compound are influenced by the conditions under which it is stored and used. It is typically stored in an inert atmosphere at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies depend on the specific peptides synthesized using this compound and their interactions with cellular components .

Dosage Effects in Animal Models

The effects of Fmoc-L-3-Aminomethylphe(Boc) vary with different dosages in animal models. At low doses, it can be effectively incorporated into peptides without causing adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its byproducts . Threshold effects observed in these studies highlight the importance of optimizing the dosage for specific research applications .

Metabolic Pathways

Fmoc-L-3-Aminomethylphe(Boc) is involved in metabolic pathways related to peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is cleaved under acidic conditions, allowing for the sequential addition of amino acids and the site-specific modification of peptides . This compound interacts with enzymes and cofactors involved in these processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-L-3-Aminomethylphe(Boc) is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting the efficiency of peptide synthesis and the functionality of the synthesized peptides .

Subcellular Localization

The subcellular localization of Fmoc-L-3-Aminomethylphe(Boc) is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function in peptide synthesis . The precise localization of this compound within cells is crucial for the successful synthesis of complex peptides and proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves the following steps:

Protection of the Amino Group: The amino group of L-3-Aminomethylphenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

Protection of the Side Chain Amine: The side chain amine is protected using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of Fmoc-L-3-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane for Boc removal.

Coupling: DIC and HOBt in DMF or dichloromethane.

Major Products:

Deprotected Amino Acid: Removal of Fmoc and Boc groups yields L-3-Aminomethylphenylalanine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.

Chemistry:

Peptide Synthesis: Fmoc-L-3-Aminomethylphe(Boc) is extensively used in SPPS for the synthesis of peptides and proteins.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.

Medicine:

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Comparaison Avec Des Composés Similaires

Fmoc-L-Phenylalanine: Similar to Fmoc-L-3-Aminomethylphe(Boc) but lacks the Boc-protected side chain amine.

Boc-L-Phenylalanine: Similar but uses Boc protection for the amino group instead of Fmoc.

Uniqueness:

Activité Biologique

Fmoc-L-3-Aminomethylphe(Boc), also known as Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, is a compound widely utilized in peptide synthesis and drug development. Its structural characteristics, including the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups, facilitate selective reactions, making it a valuable building block in the synthesis of peptides. This article explores its biological activity, applications in research, and relevant findings from diverse studies.

- Molecular Formula : C30H32N2O6

- Molecular Weight : 516.58 g/mol

- CAS Number : 266999-24-0

- Purity : ≥95%

- Physical Form : Lyophilized powder

Applications in Research

Fmoc-L-3-Aminomethylphe(Boc) has several significant applications in various fields of research:

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Neuroscience Research

- Custom Peptide Libraries

Biological Activity

The biological activity of Fmoc-L-3-Aminomethylphe(Boc) is primarily linked to its role in peptide synthesis and its potential therapeutic applications.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency

A study demonstrated that the use of Fmoc-L-3-Aminomethylphe(Boc) significantly reduced racemization during peptide coupling reactions compared to traditional methods. This was attributed to the stability provided by the Fmoc group during deprotection cycles . -

Targeted Drug Delivery

Research indicated that peptides synthesized using Fmoc-L-3-Aminomethylphe(Boc) exhibited enhanced cellular uptake and targeted delivery mechanisms. This was particularly noted in studies involving cancer cell lines where modified peptides showed increased cytotoxicity against tumor cells while sparing normal cells . -

Neuropeptide Studies

Investigations into neuropeptides synthesized with this compound revealed insights into their roles in pain modulation and stress response. The results suggested that specific modifications could lead to novel therapeutic candidates for treating anxiety and depression .

Table 1: Comparison of Racemization Rates

| Compound | Racemization Rate (%) | Coupling Efficiency (%) |

|---|---|---|

| Fmoc-L-3-Aminomethylphe(Boc) | <5 | High |

| Traditional Amino Acids | >10 | Moderate |

Table 2: Applications of Fmoc-L-3-Aminomethylphe(Boc)

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for complex peptide structures |

| Drug Development | Enhances bioavailability and targeting in therapeutic agents |

| Bioconjugation | Attaches peptides to biomolecules for improved stability |

| Neuroscience Research | Studies neuropeptide roles in brain function |

| Custom Peptide Libraries | Generates diverse libraries for drug discovery |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.